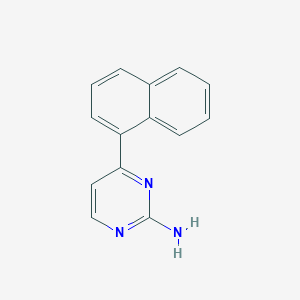

4-(Naphthalen-1-yl)pyrimidin-2-amine

Vue d'ensemble

Description

The compound "4-(Naphthalen-1-yl)pyrimidin-2-amine" is a chemical structure that is part of a broader class of compounds featuring a pyrimidine ring attached to a naphthalene moiety. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The pyrimidine ring is a versatile scaffold for drug design, and when combined with a naphthalene group, it can lead to compounds with unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" involves several chemical reactions, including nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, a related compound, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Another example is the synthesis of various substituted pyrimidin-4-amines, which were designed and synthesized for biological evaluation . Additionally, a practical synthesis of a related compound, 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, was achieved through metalation, borylation, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Naphthalen-1-yl)pyrimidin-2-amine" has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction methods. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing the angles between the pyrimidine and naphthalene rings and providing insights into intermolecular contacts and electrostatic potential distribution . Similarly, the crystal structures of other related compounds have been determined, showing specific inclinations between the pyrimidine and aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of "4-(Naphthalen-1-yl)pyrimidin-2-amine" and its derivatives can be inferred from the reactions they undergo. For instance, the related compound 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was used to synthesize metal complexes, indicating its ability to act as a ligand in coordination chemistry . Furthermore, the reactivity of the thiazolo[3,2-a]pyrimidine derivatives was explored in a one-pot reaction under solvent-free conditions, demonstrating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" have been extensively studied. For example, fluorinated polyimides derived from a related diamine exhibited low moisture absorption, low dielectric constants, and excellent thermal stability . The poly(amide-imide)s based on a related naphthalene-containing compound showed good solubility in organic solvents and high glass-transition temperatures, indicating their potential as high-performance materials . These studies highlight the importance of the naphthalene and pyrimidine moieties in imparting desirable properties to the compounds.

Applications De Recherche Scientifique

1. Pyrimidine Derivatives in Organic-Water Mixed Solvents

Pyrimidine derivatives, including 4-(naphthalen-1-yloxy)-N-(p-tolyl) pyrimidin-2-amine, have been synthesized and their dissociation constants studied in methanol/DMF - water solvent systems. This research provides insight into the thermodynamic parameters such as enthalpy, Gibb's free energy, and entropy of these compounds (Bhesaniya & Baluja, 2014).

2. Inhibition of Cholinesterase and Amyloid-β Aggregation

A class of 2,4-disubstituted pyrimidines, including derivatives of 4-(naphthalen-1-yl)pyrimidin-2-amine, were synthesized and evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

3. CDK2 Inhibitors and Anti-Proliferative Activity

Research on pyridine, pyrazoloyridine, and furopyridine derivatives, substituted with naphthyl, includes evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).

4. Antimicrobial Activity and DFT Studies

A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed antimicrobial properties and significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).

5. Reactions with N,N-Binucleophiles

4,6-Dimethylpyrimidin-2-yl-and aroylcyanamides, including those with naphthalene derivatives, react with various N,N-binucleophiles, forming diverse heterocyclic compounds. This research contributes to synthetic organic chemistry (Shestakov et al., 2006).

6. Chemosensors for Transition Metal Ions

Naphthoquinone derivatives, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized as chemosensors for transition metal ions. Their selective coordination to Cu2+ ions highlights potential applications in chemical sensing and metal ion detection (Gosavi-Mirkute et al., 2017).

Propriétés

IUPAC Name |

4-naphthalen-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDXAKCWBPZHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-yl)pyrimidin-2-amine | |

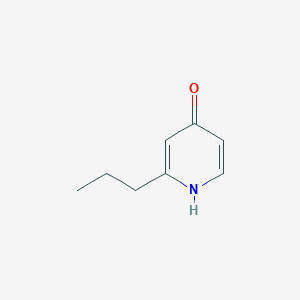

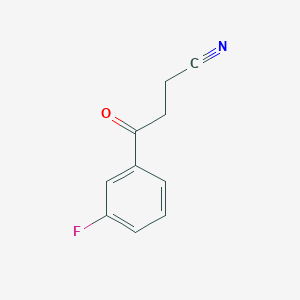

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)